molecular formula C21H27N3O8S2 B1662410 Mmp inhibitor II CAS No. 203915-59-7

Mmp inhibitor II

Cat. No.: B1662410
CAS No.: 203915-59-7
M. Wt: 513.6 g/mol
InChI Key: MCSWSPNUKWMZHM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Matrix Metalloproteinases (MMPs) are the primary targets of MMP Inhibitor II . MMPs are a family of at least fifteen secreted and membrane-bound zinc-endopeptidases . They play a vital role in tissue repair and remodeling by degrading all the extracellular matrix components, which enables cell migration . More specifically, MMP-1, MMP-3, MMP-7, and MMP-9 are the main targets of this compound .

Mode of Action

This compound is a potent, reversible, and broad-range inhibitor of MMPs . It mimics the peptide structure of natural MMP substrates and binds to matrix metalloproteinases, thereby preventing the degradation of the basement membrane by these proteases . This antiprotease action prevents the migration of endothelial cells needed to form new blood vessels .

Biochemical Pathways

MMPs are involved in various biological processes such as cell transformation and carcinogenesis . They can degrade a wide range of proteins in the extracellular matrix (ECM), facilitating tumor invasion and metastasis . This compound, by inhibiting the activity of MMPs, can disrupt these processes and prevent the abnormal degradation of the ECM .

Result of Action

The inhibition of MMPs by this compound can lead to a reduction in tumor progression, invasion, and metastasis . It can also disrupt critical pathways involved in tumor growth and cell invasion . Therefore, this compound has the potential to be used as a therapeutic agent in the treatment of various diseases, including cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the ECM can affect the binding of the inhibitor to its targets . Additionally, the physiological state of the patient, such as the presence of other diseases or the use of other medications, can also impact the efficacy and stability of the inhibitor.

Biochemical Analysis

Biochemical Properties

Mmp inhibitor II functions by binding to the active sites of Mmp-2 and Mmp-9, thereby preventing their enzymatic activity. This inhibition is crucial in regulating the breakdown of extracellular matrix components, which is vital for maintaining tissue integrity. This compound interacts with zinc ions present in the active sites of these enzymes, forming a stable complex that inhibits their proteolytic activity .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. By inhibiting Mmp-2 and Mmp-9, it prevents the degradation of extracellular matrix components, thereby influencing cell migration, invasion, and angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer cells. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of Mmp-2 and Mmp-9. This binding is facilitated by the interaction with zinc ions, which are essential for the catalytic activity of these enzymes. By forming a stable complex with the zinc ions, this compound effectively inhibits the proteolytic activity of Mmp-2 and Mmp-9, preventing the degradation of extracellular matrix components and thereby influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its inhibitory activity over extended periods. Degradation of the inhibitor can lead to a reduction in its effectiveness, highlighting the importance of optimizing storage and handling conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits Mmp-2 and Mmp-9 activity, leading to reduced tumor growth and metastasis. At higher doses, toxic or adverse effects may be observed, including potential off-target effects on other metalloproteinases. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of extracellular matrix degradation. By inhibiting Mmp-2 and Mmp-9, this compound affects the turnover of extracellular matrix components, influencing tissue remodeling and repair processes. Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of this compound can influence its effectiveness in inhibiting Mmp-2 and Mmp-9 activity, as well as its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interaction with Mmp-2 and Mmp-9, as well as its overall inhibitory activity. Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMP Inhibitor II involves the preparation of a biphenylsulfonamido-hydroxamate compound. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

MMP Inhibitor II undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized hydroxamates, reduced biphenyl derivatives, and substituted biphenyl sulfonamides .

Properties

IUPAC Name

N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSWSPNUKWMZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174336
Record name 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203915-59-7
Record name 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203915597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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